molecular formula C14H17NO4 B1345109 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone CAS No. 29942-00-5

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone

Cat. No.: B1345109
CAS No.: 29942-00-5
M. Wt: 263.29 g/mol
InChI Key: IEYNXHCBGBVCPE-UHFFFAOYSA-N
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Description

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone is a chemical compound with the empirical formula C14H17NO4 and a molecular weight of 263.29 g/mol It is characterized by the presence of a morpholine ring, an ethanone group, and a phenyl ring connected through an oxoethoxy linkage

Preparation Methods

The synthesis of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone typically involves the reaction of 4-acetylphenol with morpholine in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the ketone group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone can be compared with similar compounds such as:

    3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: This compound has a similar structure but with a methoxy group and an aldehyde instead of a ketone.

    4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine: This compound features a boronate ester group and a morpholine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-acetylphenoxy)-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-11(16)12-2-4-13(5-3-12)19-10-14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYNXHCBGBVCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184047
Record name Acetophenone, 4'-morpholinocarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29942-00-5
Record name Acetophenone, 4'-morpholinocarbonylmethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029942005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 4'-morpholinocarbonylmethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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